Ruizgenin

Description

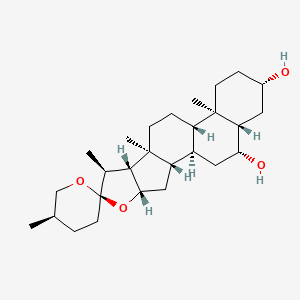

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNPHSFXILSZTM-LHCNFSBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-71-9 | |

| Record name | Ruizgenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-CHLOROGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88XV7YUIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ruizgenin: A Technical Overview of a Spirostanol Sapogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruizgenin is a steroidal sapogenin diol, a class of natural products known for their diverse biological activities. First isolated from the leaves of Agave lecheguilla Torrey, its chemical structure has been elucidated as (25R)-5β-spirostane-3β, 6α-diol.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound. However, it is important to note that detailed experimental data, specific biological activities, and associated signaling pathways are not extensively documented in publicly available scientific literature. This document compiles the available information and presents a generalized experimental framework for the study of such compounds.

Chemical Structure and Properties

This compound is a member of the spirostanol (B12661974) sapogenin family, characterized by a C27 steroidal skeleton with a spiroketal side chain. The definitive chemical structure was determined through a combination of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Systematic Name | (25R)-5β-spirostane-3β, 6α-diol | [1] |

| Trivial Name | This compound | [1] |

| Molecular Formula | C₂₇H₄₄O₄ | Deduced from structure |

| Molecular Weight | 432.6 g/mol | Calculated |

| CAS Number | 73683-98-4 | Inferred from literature |

| Appearance | Not Reported | - |

| Solubility | Not Reported | - |

Table 2: Summary of Spectroscopic Data for this compound (Qualitative)

| Technique | Observation |

| Mass Spectrometry | Data used for the initial structure elucidation, but specific fragmentation patterns are not detailed in available literature. |

| Infrared (IR) Spectroscopy | Utilized in the original characterization to identify functional groups, though specific absorption bands have not been reported. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Key in determining the stereochemistry and connectivity of the molecule. Detailed chemical shifts and coupling constants are not publicly available. |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound from Agave lecheguilla are not available in the reviewed literature. However, a general methodology for the extraction and isolation of steroidal sapogenins from plant material is presented below.

General Isolation and Purification Workflow for Spirostanol Sapogenins

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the biological activity or the specific signaling pathways modulated by this compound. The broader class of steroidal saponins (B1172615) and sapogenins is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-fungal activities. Further research is required to determine if this compound possesses any of these properties.

Conclusion and Future Directions

This compound is a structurally defined spirostanol sapogenin with a clear chemical identity. However, the lack of detailed spectroscopic data, specific experimental protocols for its isolation, and any information on its biological activity in the public domain highlights a significant gap in the scientific knowledge surrounding this compound. Future research should focus on re-isolating or synthesizing this compound to perform comprehensive spectroscopic analysis and to screen it for various biological activities. Such studies would be invaluable for determining the potential of this compound as a lead compound in drug discovery and development.

References

Ruizgenin: A Technical Guide to its Discovery, Natural Sources, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruizgenin, a steroidal sapogenin, was first identified in 1980. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and methods for its isolation and characterization. While specific research on this compound's biological activity and mechanism of action is limited, this document explores the known attributes of its class of compounds, steroidal saponins (B1172615), to infer its potential therapeutic applications. This guide also presents generalized experimental protocols and conceptual signaling pathways to serve as a foundation for future research into this promising natural product.

Discovery and Natural Sources

This compound was first isolated and identified in 1980 by Blunden and his colleagues from the leaves of Agave lecheguilla Torr.[1]. It is a steroidal sapogenin diol with the chemical name (25R)-5 beta-spirostane-3 beta, 6 alpha-diol[1].

The genus Agave is a well-known source of steroidal saponins and sapogenins, with various species being utilized for the isolation of these compounds. While Agave lecheguilla is the definitive natural source of this compound, other Agave species are also rich in structurally similar compounds. The total saponin (B1150181) content in the extract of Agave lecheguilla has been reported to be in the range of 0.1-0.3% on a dry weight basis, which provides a preliminary estimate of the potential yield for this class of compounds.

Table 1: Discovery and Chemical Properties of this compound

| Property | Description | Reference |

| Trivial Name | This compound | [1] |

| Chemical Name | (25R)-5 beta-spirostane-3 beta, 6 alpha-diol | [1] |

| Year of Discovery | 1980 | [1] |

| Original Natural Source | Leaves of Agave lecheguilla Torr. | [1] |

| Compound Class | Steroidal Sapogenin Diol | [1] |

Experimental Protocols: Isolation and Characterization

While the original 1980 publication by Blunden et al. lacks a detailed public experimental protocol, a general methodology for the isolation and characterization of steroidal sapogenins from plant material can be outlined. This process typically involves extraction, hydrolysis, and chromatographic separation.

General Isolation and Purification Workflow

The following workflow is a generalized representation of the steps involved in isolating steroidal sapogenins like this compound from Agave species.

Detailed Methodologies

1. Extraction:

-

Plant Material Preparation: The leaves of Agave lecheguilla are air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration. This step extracts a broad range of phytochemicals, including saponins.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Acid Hydrolysis:

-

Saponins are glycosides, meaning they consist of a sugar moiety (glycone) attached to a non-sugar moiety (aglycone). To isolate the sapogenin (in this case, this compound), the sugar chains must be cleaved.

-

The crude saponin extract is subjected to acid hydrolysis, typically by refluxing with a dilute mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This process breaks the glycosidic bonds, liberating the sapogenins.

3. Purification:

-

Chromatography: The mixture of crude sapogenins is then subjected to chromatographic separation to isolate the individual compounds.

-

Column Chromatography: Silica gel column chromatography is a common technique used for the initial separation of the sapogenins. The column is eluted with a gradient of solvents of increasing polarity.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the compound of interest. The original discovery of this compound utilized TLC for its purification[1].

4. Characterization:

-

The purified compound is then subjected to various spectroscopic techniques to elucidate its structure.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete elucidation of its structure.

Biological Activity and Potential Signaling Pathways

Given the structural similarity of this compound to other well-studied steroidal sapogenins like diosgenin, it is plausible that it may exhibit similar biological effects, such as anti-inflammatory and anticancer properties. The following conceptual signaling pathway illustrates a potential mechanism of action for a generic steroidal sapogenin in inducing apoptosis in cancer cells, which could be a starting point for investigating the bioactivity of this compound.

Table 2: Potential Biological Activities of this compound (Inferred from Related Compounds)

| Biological Activity | Potential Mechanism of Action |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of metastasis and angiogenesis. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes (e.g., COX-2, iNOS). |

| Antifungal | Disruption of fungal cell membrane integrity. |

Future Directions

This compound remains a relatively understudied natural product with significant potential for further investigation. Future research should focus on:

-

Re-isolation and Yield Quantification: A detailed study to re-isolate this compound from Agave lecheguilla and accurately quantify its yield.

-

Biological Screening: Comprehensive screening of purified this compound for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Semi-synthesis of Derivatives: Exploration of semi-synthetic modifications of the this compound scaffold to enhance its biological activity and pharmacokinetic properties.

Conclusion

This compound, a steroidal sapogenin from Agave lecheguilla, represents a promising lead compound for drug discovery. While current knowledge about its specific biological activities is limited, its structural similarity to other bioactive sapogenins suggests a high potential for therapeutic applications. This technical guide provides a foundational understanding of this compound and aims to stimulate further research into its isolation, characterization, and pharmacological evaluation.

References

Isolation of Ruizgenin from Agave lecheguilla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation of ruizgenin, a steroidal sapogenin diol, from the leaves of Agave lecheguilla. This compound, identified as (25R)-5β-spirostane-3β,6α-diol, is a compound of interest for its potential pharmacological activities. This document provides a comprehensive overview of the requisite experimental procedures, from the initial extraction of saponins (B1172615) to the final purification of this compound. Methodologies for extraction, hydrolysis, and chromatographic separation are presented in detail. Furthermore, this guide summarizes the available quantitative data on the chemical composition of Agave lecheguilla and discusses the potential biological activities of this compound based on the known effects of structurally related steroidal sapogenins. This paper aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Introduction

Agave lecheguilla, a plant prevalent in the arid regions of Northern Mexico and the Southwestern United States, is a known source of various bioactive compounds, including steroidal saponins.[1] These saponins, upon hydrolysis, yield sapogenins, which are the aglycone moieties that often form the basis for the synthesis of steroidal drugs. One such sapogenin isolated from Agave lecheguilla is this compound.[2] First reported in 1980, this compound is a diol derivative of a spirostan (B1235563) skeleton.[2]

The potential therapeutic applications of steroidal sapogenins have garnered significant interest in the scientific community. Various sapogenins isolated from Agave species have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as anticancer agents.[3][4] While the specific biological activities of this compound have not been extensively studied, its structural similarity to other bioactive sapogenins warrants further investigation into its pharmacological properties.

This guide provides a reconstructed, detailed protocol for the isolation and purification of this compound from Agave lecheguilla leaves, based on established methods for sapogenin extraction and purification from plant sources. Additionally, it presents the available quantitative data regarding the chemical composition of the plant and discusses potential signaling pathways that may be modulated by this compound in the context of its presumed cytotoxic activity.

Chemical Composition of Agave lecheguilla

The chemical composition of Agave lecheguilla can vary depending on geographical location and environmental conditions. However, studies have provided a general overview of its primary components. The quantitative data available from various extraction studies are summarized below. It is important to note that the specific yield of this compound from Agave lecheguilla has not been reported in the reviewed literature.

Table 1: Summary of Extraction Yields and Chemical Composition of Agave lecheguilla

| Component/Extract | Plant Part | Extraction Solvent/Method | Yield/Content | Reference |

| Total Saponins | Leaves | Not specified | 0.1-0.3% (dry basis) | [1] |

| Methanolic Extract | By-product | Methanol | 44.43 ± 2.06% (dry biomass) | [5] |

| Ethanolic Extract | By-product | Ethanol (B145695) (70%) | 30.90 ± 1.86% (dry biomass) | [5] |

| Total Polyphenolic Content (TPC) | By-product | Methanol | 3.74 - 4.53 mg QE/g FW | [5] |

| Total Polyphenolic Content (TPC) | By-product | Ethanol | 5.62 - 6.58 mg QE/g FW | [5] |

| Total Flavonoid Content (TFC) | By-product | Methanol | 1.66 ± 0.3 mg/g DW | [5] |

| Total Flavonoid Content (TFC) | By-product | Ethanol | 1.03 ± 0.1 mg/g DW | [5] |

Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; FW = Fresh Weight; DW = Dry Weight.

Experimental Protocols

The following is a detailed, reconstructed protocol for the isolation of this compound from Agave lecheguilla leaves. This protocol is based on established methodologies for the extraction and purification of steroidal sapogenins from Agave species.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Agave lecheguilla.

-

Washing: Thoroughly wash the leaves with water to remove any dirt and debris.

-

Drying: Air-dry the leaves in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

Extraction of Saponins

This protocol utilizes an optimized n-butanol:water extraction method for saponins from Agave species.[6]

-

Moistening: Moisten the powdered plant material with deionized water in a 2:1 (v/w) ratio for 2 hours.

-

Extraction: Add n-butanol to the moistened plant material to create a 1:1 (v/v) n-butanol:water biphasic solvent system.

-

Maceration: Macerate the mixture for 24 hours at room temperature with continuous stirring.

-

Phase Separation: Separate the organic (n-butanol) phase from the aqueous phase using a separatory funnel. The saponins will be concentrated in the n-butanol layer.

-

Concentration: Evaporate the n-butanol extract to dryness under reduced pressure using a rotary evaporator to obtain the crude saponin (B1150181) extract.

Acid Hydrolysis of Saponins

Acid hydrolysis is employed to cleave the sugar moieties from the saponins, yielding the aglycone sapogenins, including this compound.

-

Dissolution: Dissolve the crude saponin extract in a suitable solvent, such as a 1:1 mixture of ethanol and 2M hydrochloric acid.[7]

-

Reflux: Heat the mixture under reflux for 4-6 hours to ensure complete hydrolysis.

-

Neutralization: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to a pH of approximately 7.

-

Extraction of Sapogenins: Extract the neutralized solution multiple times with an organic solvent such as ethyl acetate (B1210297) or chloroform. The sapogenins will partition into the organic layer.

-

Washing and Drying: Wash the combined organic extracts with distilled water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude sapogenin mixture.

Purification of this compound

Column chromatography is a standard technique for the separation and purification of individual compounds from a mixture.

-

Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.

-

Sample Loading: Dissolve the crude sapogenin mixture in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Thin Layer Chromatography (TLC) Monitoring: Monitor the separation by spotting aliquots of each fraction onto a TLC plate and developing it in a suitable solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available, or by further analytical techniques) and evaporate the solvent to obtain the isolated compound.

Characterization of this compound

The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques as originally reported.[2]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compound.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound from Agave lecheguilla.

Hypothesized Signaling Pathway for this compound's Cytotoxic Activity

While the specific signaling pathways modulated by this compound are yet to be elucidated, the known cytotoxic effects of other steroidal sapogenins from Agave species suggest a potential mechanism of action involving the induction of apoptosis in cancer cells. The following diagram illustrates a plausible signaling pathway.

Caption: Hypothesized signaling pathway for the cytotoxic effects of this compound in cancer cells.

Discussion and Future Perspectives

The isolation of this compound from Agave lecheguilla presents an opportunity for the discovery of novel therapeutic agents. The reconstructed protocol provided in this guide offers a systematic approach for obtaining this compound for further investigation. While the specific biological activities of this compound remain largely unexplored, the known cytotoxic properties of other steroidal sapogenins from the Agave genus suggest that this compound may also possess anticancer potential.[3][4]

Future research should focus on several key areas. Firstly, a definitive and optimized protocol for the isolation of this compound needs to be established, and the yield from Agave lecheguilla should be quantified. Secondly, comprehensive in vitro and in vivo studies are required to elucidate the specific biological activities of this compound. This should include screening for its cytotoxic effects against a broad panel of cancer cell lines and investigating its mechanism of action by identifying the specific signaling pathways it modulates.

Furthermore, the potential of this compound as a lead compound for the development of new drugs should be explored. This could involve semi-synthetic modifications of its structure to enhance its potency and selectivity. The information presented in this technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation.

Conclusion

This technical guide has provided a comprehensive overview of the isolation of this compound from Agave lecheguilla. By presenting a detailed, reconstructed experimental protocol, summarizing the available quantitative data, and proposing a potential mechanism of action, this document serves as a valuable resource for scientists in the fields of natural product chemistry and drug discovery. The exploration of natural compounds like this compound holds significant promise for the development of novel therapeutics, and it is hoped that this guide will stimulate further research into the pharmacological potential of this intriguing steroidal sapogenin.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ruizgenin

A comprehensive review of the available scientific literature reveals a significant lack of detailed information on the physical and chemical properties, experimental protocols, and biological activity of Ruizgenin. This technical guide summarizes the currently known information and highlights the existing knowledge gaps.

Introduction

This compound is a steroidal sapogenin diol, first isolated from the leaves of Agave lecheguilla Torrey. Its discovery was reported in 1980, and it was identified as (25R)-5β-spirostane-3β, 6α-diol[1]. As a member of the spirostane class of compounds, this compound shares a core structural framework with other well-studied sapogenins, such as diosgenin. However, despite its early discovery, this compound has not been the subject of extensive scientific investigation, and detailed information regarding its properties and potential applications remains scarce.

Physicochemical Properties

Experimentally determined quantitative data for the physical and chemical properties of this compound are not available in the current scientific literature. The primary source for such information would be the original 1980 publication in the journal Steroids; however, the full text of this article, containing the detailed experimental findings, is not accessible through standard scientific databases.

For the purpose of providing a theoretical frame of reference, the following table presents computed physicochemical properties for structurally related spirostanol (B12661974) compounds. It is crucial to emphasize that these values are not experimentally determined for this compound and should be considered as theoretical estimates only.

| Property | (25R)-5α-spirostane-3,6-dione | (25R,5α)-Spirostan-3β,5-diol-6-one | (2α,3β,5α,6β,25R)-Spirostan-2,3,6-triol |

| Molecular Formula | C₂₇H₄₀O₄[2] | C₂₇H₄₂O₅[3] | C₂₇H₄₄O₅[4] |

| Molecular Weight | 428.6 g/mol [2] | 446.6 g/mol [3] | 448.6 g/mol [4] |

| XLogP3-AA | 4.4[2] | 4.1[3] | 4.2[4] |

| Hydrogen Bond Donor Count | 0[2] | Not Available | Not Available |

| Hydrogen Bond Acceptor Count | 4[2] | Not Available | Not Available |

| Rotatable Bond Count | 0[2] | Not Available | Not Available |

| Exact Mass | 428.29265975 Da[2] | 446.30322444 Da[3] | 448.31887450 Da[4] |

| Monoisotopic Mass | 428.29265975 Da[2] | 446.30322444 Da[3] | 448.31887450 Da[4] |

| Topological Polar Surface Area | 52.6 Ų[2] | 76 Ų[3] | 79.2 Ų[4] |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not publicly available. The original 1980 publication abstract mentions the use of mass spectral, infra-red, and nuclear magnetic resonance data for characterization, and thin-layer chromatography for isolation[1]. However, the specific parameters and methodologies are not described.

For researchers interested in isolating this compound or similar steroidal sapogenins from Agave species, a general experimental workflow can be inferred from literature on related compounds.

References

- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (25r)-5alpha-Spirostane-3,6-dione | C27H40O4 | CID 10788676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 25R,5alpha-Spirostan-3beta,5-diol-6-one | C27H42O5 | CID 69906537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spirostan-2,3,6-triol, (2alpha,3beta,5alpha,6beta,25R)- | C27H44O5 | CID 44566818 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ruizgenin Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the proposed biosynthetic pathway of Ruizgenin, a steroidal sapogenin, by drawing parallels with the biosynthesis of analogous compounds. It further outlines key experimental protocols for pathway elucidation and presents a framework for quantitative data analysis.

Introduction to this compound

This compound is a steroidal sapogenin diol, identified as (25R)-5 beta-spirostane-3 beta, 6 alpha-diol, which has been isolated from the leaves of Agave lecheguilla[1]. As a member of the spirostanol (B12661974) class of compounds, its biosynthesis is intrinsically linked to the broader steroidal saponin (B1150181) pathways prevalent in the plant kingdom. Steroidal saponins (B1172615) are of significant interest to the pharmaceutical industry due to their diverse biological activities and their use as precursors for the synthesis of various steroidal drugs[2]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel therapeutic agents.

Proposed Biosynthesis Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of similar steroidal saponins, such as diosgenin[3]. The pathway is proposed to originate from the isoprenoid pathway, leading to the formation of a cholesterol precursor, which then undergoes a series of modifications to yield the final this compound molecule.

The initial steps of the pathway involve the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids[3]. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP) and then squalene (B77637).

The key steps in the proposed this compound biosynthesis pathway, starting from squalene, are:

-

Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SQE)[4]. This is a critical rate-limiting step in the biosynthesis of triterpenoids and phytosterols[4].

-

Cyclization to Cycloartenol (B190886): 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS), an oxidosqualene cyclase (OSC), to form cycloartenol. This is a pivotal branch point in the biosynthesis of plant sterols[5].

-

Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic reactions, including demethylations and isomerizations, to be converted into cholesterol.

-

Hydroxylation and Oxidation of Cholesterol: Cholesterol is then believed to undergo a series of hydroxylation and oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s), to form the spirostanol skeleton of this compound. Based on the structure of this compound, this would involve hydroxylation at the C-3 and C-6 positions.

-

Spiroketal Formation: The final step is the formation of the characteristic spiroketal side chain, a reaction also likely mediated by CYP450 enzymes.

Key Enzyme Families Implicated in this compound Biosynthesis

-

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene, which is a committed step in the biosynthesis of phytosterols (B1254722) and triterpenoids[5].

-

Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is crucial for the extensive oxidation, hydroxylation, and glycosylation reactions that decorate the steroidal backbone[3]. Specific CYP450s are responsible for the regio- and stereospecific modifications that lead to the vast diversity of steroidal saponins.

-

UDP-dependent Glycosyltransferases (UGTs): While this compound itself is a sapogenin (the aglycone form), in the plant, it is likely present as a saponin, glycosylated by UGTs. These enzymes transfer sugar moieties to the sapogenin backbone, which can significantly impact their biological activity and solubility[3].

Diagram of the Proposed this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach, combining metabolomics, transcriptomics, and functional genomics.

Metabolite Profiling and Identification

Objective: To identify this compound and its potential precursors and intermediates in plant tissues.

Methodology: HPLC-MS/MS Analysis

-

Sample Preparation:

-

Freeze-dry plant material (e.g., leaves of Agave lecheguilla) and grind to a fine powder.

-

Extract with a suitable solvent system, such as 80% methanol, using ultrasonication.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before analysis.

-

-

Chromatographic Separation (HPLC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

The gradient can be optimized to achieve good separation of steroidal saponins.

-

-

Mass Spectrometric Detection (MS/MS):

-

Couple the HPLC to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Acquire data in both positive and negative ion modes.

-

Use full scan mode to identify potential metabolites and product ion scan mode to obtain fragmentation patterns for structural elucidation.

-

Identify this compound and its derivatives by comparing retention times and mass spectra with authentic standards or by detailed analysis of fragmentation patterns.

-

Identification of Candidate Genes

Objective: To identify genes encoding the enzymes involved in the this compound biosynthesis pathway.

Methodology: Transcriptome Analysis (RNA-Seq)

-

RNA Extraction:

-

Extract total RNA from different tissues of the plant known to produce this compound.

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from the extracted RNA.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Assemble the sequencing reads into a de novo transcriptome or map them to a reference genome if available.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify candidate genes encoding enzymes of the isoprenoid and steroid biosynthesis pathways, particularly OSCs, CYP450s, and UGTs.

-

Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.

-

Functional Characterization of Candidate Genes

Objective: To confirm the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning and Expression:

-

Clone the full-length coding sequences of candidate genes into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).

-

Induce protein expression and purify the recombinant enzymes.

-

-

In Vitro Enzyme Assays:

-

Incubate the purified recombinant enzyme with its putative substrate and any necessary cofactors (e.g., NADPH for CYP450s).

-

For example, to test a candidate CYP450, incubate it with cholesterol and a CYP450 reductase.

-

Analyze the reaction products using HPLC-MS/MS to determine if the expected product is formed.

-

Experimental Workflow Diagram

Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.

Quantitative Data Presentation

While specific quantitative data for this compound biosynthesis is not yet available, the following tables provide a template for how such data would be structured and presented. The example data is derived from studies on the related compound, diosgenin (B1670711).

Table 1: Expression Levels of Key Biosynthesis Genes in Different Tissues

| Gene ID | Putative Function | Leaf (FPKM) | Stem (FPKM) | Root (FPKM) |

| AgSQE1 | Squalene epoxidase | 150.2 | 85.6 | 210.8 |

| AgCAS1 | Cycloartenol synthase | 120.5 | 70.1 | 180.3 |

| AgCYP90B1 | Steroid C-22 hydroxylase | 250.8 | 150.3 | 450.2 |

| AgCYP72A | Steroid hydroxylase | 180.4 | 95.7 | 320.5 |

*FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

Table 2: Kinetic Parameters of a Recombinant CYP450 Enzyme

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s⁻¹) |

| Cholesterol | 15.2 | 250.6 | 0.042 |

| Campesterol | 28.5 | 180.3 | 0.030 |

| Stigmasterol | 45.1 | 95.8 | 0.016 |

Table 3: Metabolite Concentrations in Different Plant Tissues

| Metabolite | Leaf (µg/g DW) | Stem (µg/g DW) | Root (µg/g DW) |

| Cholesterol | 10.5 | 5.2 | 15.8 |

| Diosgenin | 150.3 | 80.6 | 320.1 |

| This compound | 250.6 | 120.4 | 550.9 |

*DW: Dry Weight.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The experimental protocols outlined in this guide offer a systematic approach to identifying and characterizing the genes and enzymes involved in this pathway. Future work should focus on the functional characterization of candidate genes from Agave lecheguilla to confirm their roles in this compound biosynthesis. A deeper understanding of this pathway will not only be of academic interest but could also pave the way for the metabolic engineering of plants or microorganisms for the sustainable production of this compound and other valuable steroidal saponins. This could have significant implications for the development of new pharmaceuticals and other high-value bio-products.

References

- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Saccharomyces cerevisiae for gram-scale diosgenin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Untapped Potential of Ruizgenin: A Technical Guide to Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

Ruizgenin, a steroidal sapogenin diol first isolated from Agave lecheguilla in 1980, remains a molecule of untapped potential.[1] Despite its discovery over four decades ago, a thorough investigation into its biological activities has yet to be published in scientific literature. This technical guide serves as a comprehensive resource for researchers by bridging this knowledge gap. While direct experimental data on this compound is absent, its structural classification as a steroidal sapogenin allows for informed hypotheses regarding its potential bioactivities. This document provides an in-depth analysis of the known biological effects of extracts from its source plant, Agave lecheguilla, and of closely related, well-studied steroidal sapogenins such as diosgenin (B1670711) and ruscogenin. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways associated with these analogous compounds, this guide aims to provide a foundational framework and a compelling rationale for initiating dedicated research into the pharmacological profile of this compound.

Introduction to this compound

This compound, with the chemical structure (25R)-5β-spirostane-3β,6α-diol, is a naturally occurring steroidal sapogenin. It was first isolated from the leaves of Agave lecheguilla Torrey, a plant native to the arid and semi-arid regions of northeastern Mexico.[1] Its structure was elucidated using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.[1]

Steroidal saponins (B1172615) and their aglycones, sapogenins, are a well-established class of bioactive compounds with a wide array of documented pharmacological effects, including anti-inflammatory, anticancer, hypocholesterolemic, and immunomodulatory activities.[2][3][4] Given that this compound belongs to this class, it is highly probable that it possesses significant biological activities that warrant investigation. This guide will explore these potential activities by examining the available evidence from its source and structural analogs.

Evidence from the Source: Agave lecheguilla Extracts

While studies on isolated this compound are not available, research on crude and fractionated extracts from Agave lecheguilla provides the first layer of evidence for its potential bioactivities, particularly in the realm of cytotoxicity.

Cytotoxic Activity of Agave lecheguilla

An ethanol (B145695) extract from the leaves of Agave lecheguilla has demonstrated cytotoxic effects against HeLa (human cervical cancer) cells in vitro.[5] Bioassay-guided fractionation of this extract led to the isolation of a 5-β steroidal saponin (B1150181) fraction that exhibited more potent cytotoxicity against the same cell line.[5] Notably, neither the crude extract nor the isolated saponin fraction showed significant cytotoxicity against MCF-7 (human breast cancer) cells.[5]

Table 1: Cytotoxicity of Agave lechuguilla Preparations

| Preparation | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Ethanol Extract | HeLa | 89 | [5] |

| 5-β Steroidal Saponin | HeLa | 78 | [5] |

| Ethanol Extract | MCF-7 | > 150 | [5] |

| 5-β Steroidal Saponin | MCF-7 | > 150 | [5] |

| Ethanol Extract | Vero | 126 | [5] |

| Saponin Fraction 1 | Vero | 171.6 | [5] |

| Saponin Fraction 2 | Vero | 172.2 |[5] |

Experimental Protocol: In Vitro Cytotoxicity Assessment

The following is a generalized protocol for determining the cytotoxic activity of plant extracts and their isolates, based on the methodologies reported for Agave lechuguilla.[5]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., Vero) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% antibiotic solution, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of Test Compounds: The plant extract or isolated compound (e.g., this compound) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be non-toxic (typically <0.5%).

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5 x 10^4 cells/mL and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

Viability Assay (MTT Assay):

-

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours.

-

The medium is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in DMSO.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Figure 1. Workflow for cytotoxicity testing of Agave lecheguilla extracts.

Hypothesized Biological Activities of this compound

Based on extensive research into structurally similar steroidal sapogenins, two primary areas of high potential for this compound are anticancer and anti-inflammatory activities.

Potential Anticancer Activity

Numerous steroidal sapogenins, most notably diosgenin, have demonstrated significant anticancer effects across a wide range of cancer types.[6][7][8] The mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7]

Potential Mechanisms of Action:

-

Apoptosis Induction: Many sapogenins trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to caspase activation.[8][9]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, commonly the G2/M or G0/G1 phases.

-

Inhibition of Signaling Pathways: Key oncogenic signaling pathways, such as NF-κB, PI3K/Akt, and STAT3, are often inhibited by steroidal sapogenins, thereby suppressing tumor growth and survival.[10]

Table 2: Reported Anticancer Activity of Diosgenin (Analogue of this compound)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| TNBC | Triple-Negative Breast Cancer | Varies | [6] |

| Prostate Cancer Cells | Prostate Cancer | Varies | [6] |

| Lung Cancer Cells | Lung Cancer | Varies | [6] |

| Various Cell Lines | Multiple Cancers | Varies |[7] |

Note: Specific IC50 values for diosgenin are highly variable depending on the specific cell line and experimental conditions reported in numerous preclinical studies.

Figure 2. Hypothesized anticancer signaling pathways for this compound.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of steroidal sapogenins are well-documented.[10][11] Ruscogenin and diosgenin, for example, have been shown to suppress inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.

Potential Mechanisms of Action:

-

NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Steroidal sapogenins can prevent the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[10][11]

-

Oxidative Stress Reduction: Some sapogenins exhibit antioxidant properties, which contribute to their anti-inflammatory effects by reducing the reactive oxygen species (ROS) that can perpetuate inflammatory responses.[12]

Table 3: Reported Anti-inflammatory Activity of Diosgenin (Analogue of this compound)

| Model | Effect | Mechanism | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema | Maximum inhibition at 20 mg/kg | - | [13] |

| Xylene-induced ear edema | Maximum inhibition at 20 mg/kg | - | [13] |

| CFA-induced arthritis in rats | Downregulation of TNF-α, IL-1β, NF-κB, COX-2 mRNA | Upregulation of IL-4, IL-10 | [13] |

| Various inflammatory models | Inhibition of NF-κB pathway | Downregulation of iNOS, COX-2 |[11] |

Figure 3. Potential inhibition of the NF-κB pathway by this compound.

Future Directions and Conclusion

The absence of direct biological data for this compound presents a clear opportunity for novel research. The evidence from its source plant, Agave lecheguilla, and the extensive studies on structurally analogous steroidal sapogenins strongly suggest that this compound is a promising candidate for drug discovery and development, particularly in the fields of oncology and inflammatory diseases.

Recommended Future Research:

-

Isolation and Purification: Develop an efficient protocol for the isolation of this compound from Agave lecheguilla in quantities sufficient for comprehensive biological screening.

-

In Vitro Screening: Conduct broad-spectrum in vitro assays to evaluate the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of purified this compound.

-

Mechanism of Action Studies: For any significant activities identified, perform detailed mechanistic studies to elucidate the underlying signaling pathways and molecular targets.

-

In Vivo Studies: Following promising in vitro results, progress to appropriate animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

References

- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural Compounds Diosgenin and Panaxadiol Exhibit Anti-Cancer Activities, Potentially Through Targeting RORγ [escholarship.org]

- 7. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ruscogenin Ameliorates Experimental Nonalcoholic Steatohepatitis via Suppressing Lipogenesis and Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diosgenin, a steroidal saponin, exhibits anticancer activity by attenuating lipid peroxidation via enhancing antioxidant defense system during NMU-induced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Bioactivity of Saponins: Triterpenoid and Steroidal Glycosides | Scilit [scilit.com]

A Technical Guide to Steroidal Sapogenin Diols: From Isolation to Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of steroidal sapogenin diols, a class of natural products with significant therapeutic potential. This document details their isolation and characterization, presents quantitative biological activity data, and elucidates their mechanisms of action through various signaling pathways.

Introduction

Steroidal sapogenins are aglycones derived from the hydrolysis of steroidal saponins, which are abundant in various plant species. A subset of these compounds, steroidal sapogenin diols, are characterized by the presence of two hydroxyl groups on their steroidal backbone. These diols have garnered considerable interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. As natural scaffolds, they offer a promising starting point for the development of novel therapeutics. This guide aims to provide researchers and drug development professionals with a detailed overview of the current state of knowledge on steroidal sapogenin diols.

Isolation and Purification of Steroidal Sapogenin Diols

The isolation of steroidal sapogenin diols from plant sources is a multi-step process that typically involves extraction, hydrolysis, and chromatographic purification. The following sections provide a generalized protocol, with specific examples for the isolation of prominent diols.

General Experimental Workflow

The overall process for isolating steroidal sapogenin diols from plant material can be summarized in the following workflow:

Caption: General workflow for the isolation of steroidal sapogenin diols.

Detailed Experimental Protocols

A crucial step in obtaining steroidal sapogenins is the cleavage of the glycosidic bonds of the parent saponins. Acid hydrolysis is a commonly employed method.

Protocol:

-

Preparation of Saponin (B1150181) Extract: The crude saponin extract is obtained from the plant material through solvent extraction (e.g., with ethanol or methanol).

-

Acidification: The extract is dissolved in an acidic solution, typically 2-4 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or alcoholic medium.[1][2][3]

-

Heating: The mixture is heated under reflux for several hours (typically 2-4 hours) to facilitate the hydrolysis of the glycosidic bonds.[2][3] The temperature is usually maintained around 80-100°C.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate). The liberated sapogenins, which are less polar than their glycoside precursors, are then extracted with an organic solvent such as chloroform, ethyl acetate (B1210297), or diethyl ether.

-

Washing and Drying: The organic extract is washed with water to remove any remaining acid and salts, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

Concentration: The solvent is removed under reduced pressure to yield the crude sapogenin mixture.

Column chromatography is a standard technique for separating individual sapogenin diols from the crude extract.

Protocol:

-

Column Preparation: A glass column is packed with a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). A layer of sand is often added to the top and bottom of the silica gel bed to ensure even sample loading and elution.

-

Sample Loading: The crude sapogenin extract is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This allows for the separation of compounds based on their polarity.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions containing the desired compound(s) are identified by comparing their retention factor (Rf) values with that of a known standard, if available, and by using a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Isolation: Fractions containing the pure steroidal sapogenin diol are combined, and the solvent is evaporated to yield the purified compound.

Biological Activities of Steroidal Sapogenin Diols

Steroidal sapogenin diols exhibit a wide range of biological activities. This section summarizes some of the key findings and presents quantitative data where available.

Cytotoxic Activity

Several steroidal sapogenin diols have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency.

Table 1: Cytotoxicity of Selected Steroidal Sapogenin Diols (IC₅₀ values in µM)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Diosgenin | SW620 | Colon Adenocarcinoma | >50 | [4] |

| H358 | Non-small Cell Lung Cancer | >50 | [4] | |

| HCT-116 | Colorectal Adenocarcinoma | >50 | [4] | |

| Aspc-1 | Metastatic Pancreatic Cancer | >50 | [4] | |

| HepG2 | Liver Hepatocellular Carcinoma | 32.62 (µg/ml) | [5] | |

| MCF-7 | Breast Adenocarcinoma | 11.03 (µg/ml) | [5] | |

| PC3 | Prostate Cancer | 14.02 | [6] | |

| DU145 | Prostate Cancer | 23.21 | [6] | |

| LNCaP | Prostate Cancer | 56.12 | [6] | |

| A549 | Lung Carcinoma | 10.8 | [7] | |

| Hecogenin | MDA-MB-231 | Breast Cancer | 28.7-38.2 | [5] |

| MDA-MB-468 | Breast Cancer | 28.7-38.2 | [5] | |

| MCF-7 | Breast Cancer | 28.7-38.2 | [5] | |

| T47D | Breast Cancer | 28.7-38.2 | [5] | |

| BT474 | Breast Cancer | 28.7-38.2 | [5] | |

| SK-BR-3 | Breast Cancer | 28.7-38.2 | [5] | |

| A549 | Lung Carcinoma | > 40 | [8] | |

| HT-29 | Colorectal Adenocarcinoma | > 40 | [8] | |

| HUVEC | Normal Endothelial Cells | > 100 | [8] | |

| Yamogenin | HeLa | Cervical Cancer | 16.5 (µg/mL) | [9] |

| Tigogenin | HeLa | Cervical Cancer | 35.6 (µg/mL) | [9] |

Anti-inflammatory Activity

Steroidal sapogenin diols have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

Ruscogenin: This diol has been shown to exert significant anti-inflammatory effects. It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[8][9][10][11] Ruscogenin inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]

Neuroprotective Activity

Certain steroidal sapogenin diols have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.

Sarsasapogenin (B1680783): This compound has been shown to exert neuroprotective effects through multiple mechanisms. It can modulate autophagy and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] Furthermore, sarsasapogenin can suppress the expression of pro-inflammatory markers while promoting anti-inflammatory markers in neuroglial cells.[12]

Smilagenin: This diol has been found to attenuate neurodegeneration induced by beta-amyloid peptides.[1] Its neuroprotective mechanism involves the stimulation of Brain-Derived Neurotrophic Factor (BDNF) gene expression.[1]

Mechanisms of Action: Signaling Pathways

The biological activities of steroidal sapogenin diols are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of some of these key pathways using the DOT language for Graphviz.

Diosgenin and the NF-κB Signaling Pathway

Diosgenin has been shown to inhibit the activation of the NF-κB pathway, which plays a central role in inflammation and cancer.

Caption: Diosgenin inhibits the TNF-α-induced NF-κB signaling pathway.

Ruscogenin and its Anti-inflammatory Action

Ruscogenin also targets the NF-κB pathway to exert its anti-inflammatory effects, leading to a reduction in the expression of adhesion molecules and pro-inflammatory cytokines.

Caption: Ruscogenin's anti-inflammatory mechanism via NF-κB inhibition.

Sarsasapogenin in Neuroprotection

Sarsasapogenin's neuroprotective effects are mediated by the modulation of pathways involved in cellular stress and survival, such as the MAPK and NF-κB pathways.

Caption: Neuroprotective mechanism of Sarsasapogenin.

Conclusion

Steroidal sapogenin diols represent a valuable class of natural products with a broad spectrum of biological activities. Their potential as cytotoxic, anti-inflammatory, and neuroprotective agents makes them attractive candidates for further drug discovery and development. This guide has provided a comprehensive overview of the methodologies for their isolation and purification, a summary of their quantitative biological data, and an illustration of their underlying mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to explore the structure-activity relationships that govern their diverse pharmacological effects. The detailed protocols and data presented herein are intended to serve as a valuable resource for scientists working in this exciting field.

References

- 1. Smilagenin attenuates beta amyloid (25-35)-induced degeneration of neuronal cells via stimulating the gene expression of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. scribd.com [scribd.com]

- 4. e-century.us [e-century.us]

- 5. caymanchem.com [caymanchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Metabolomics Mechanism and Lignin Response to Laxogenin C, a Natural Regulator of Plants Growth [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ruizgenin: A Technical Guide on its Chemistry, Relation to Other Sapogenins, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ruizgenin, a steroidal sapogenin, and its relationship with other structurally similar sapogenins. While specific biological data on this compound is limited, this document extrapolates its potential activities based on the well-documented pharmacological effects of related spirostanol (B12661974) sapogenins. This guide covers the chemical properties, potential biological activities, and underlying signaling pathways, presenting a comparative analysis to inform future research and drug development endeavors.

Introduction to this compound

This compound is a steroidal sapogenin first isolated from the leaves of Agave lecheguilla.[1] Its chemical structure is (25R)-5β-spirostane-3β, 6α-diol.[1] Like other sapogenins, this compound is the aglycone part of saponins (B1172615), which are naturally occurring glycosides found in many plants.[2] The spirostanol backbone of this compound is a common feature among many bioactive sapogenins, suggesting its potential for pharmacological applications.

Chemical Structure and Properties

This compound belongs to the spirostanol class of sapogenins. Its chemical formula is C27H44O4. The defining features of its structure are the spiroketal side chain and the hydroxyl groups at the C-3 and C-6 positions of the steroid nucleus.

Table 1: Physicochemical Properties of this compound and Related Sapogenins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Source Organism(s) |

| This compound | C27H44O4 | 432.64 | (25R)-5β-spirostane-3β, 6α-diol | Agave lecheguilla[1] |

| Yuccagenin | C27H42O4 | 430.62 | (25R)-spirost-5-ene-2α, 3β-diol | Agave lecheguilla[1] |

| Diosgenin | C27H42O3 | 414.63 | (25R)-spirost-5-en-3β-ol | Dioscorea species, Trigonella foenum-graecum |

| Hecogenin | C27H42O4 | 430.62 | (25R)-5α-spirostan-3β-ol-12-one | Agave species |

| Sarsasapogenin | C27H46O3 | 418.66 | (25S)-5β-spirostan-3β-ol | Smilax species |

Relationship to Other Sapogenins

This compound shares the same spirostanol skeleton as many other well-studied sapogenins. The variations in the position and orientation of hydroxyl groups, as well as the presence of double bonds or ketone groups on the steroid nucleus, lead to a diverse range of biological activities. For instance, diosgenin, a widely researched sapogenin, differs from this compound by the presence of a double bond at C-5 and a single hydroxyl group at C-3. Hecogenin is characterized by a ketone group at C-12. These structural nuances are critical in determining their pharmacological profiles.

Potential Biological Activities

Direct experimental data on the biological activities of this compound are scarce. However, based on the activities of structurally similar spirostanol sapogenins, this compound is predicted to exhibit cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Many spirostanol saponins and their aglycones have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5][6][7] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[4]

Table 2: Cytotoxicity of Selected Spirostanol Sapogenins against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Progenin III | CCRF-CEM (Leukemia) | 1.59 | [3] |

| Progenin III | SKMel-28 (Melanoma) | 31.61 | [3] |

| Diosgenin | HeLa (Cervical Cancer) | 16.3 µg/mL | [6] |

| Yamogenin | HeLa (Cervical Cancer) | 16.5 µg/mL | [6] |

| Hecogenin Tetraglycoside | HL-60 (Leukemia) | 4.3 µg/mL | [5] |

| Saponin (B1150181) from A. lechuguilla | HeLa (Cervical Cancer) | 78 µg/mL |

Note: The data for the saponin from A. lechuguilla is for a saponin mixture and not isolated this compound.

Anti-inflammatory Activity

Steroidal saponins and sapogenins are known to possess anti-inflammatory properties.[8][9][10][11] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is frequently achieved through the modulation of signaling pathways like NF-κB and MAPK.[9][12]

Table 3: Anti-inflammatory Activity of Selected Spirostanol Saponins

| Compound | Assay | Model | Effect | Reference |

| Infundilide A | NO production inhibition | LPS-induced RAW264.7 macrophages | Pronounced inhibition | [8] |

| Infundilide E | NO production inhibition | LPS-induced RAW264.7 macrophages | Pronounced inhibition | [8] |

| Infundilide K | NO production inhibition | LPS-induced RAW264.7 macrophages | Pronounced inhibition | [8] |

| Taccavietnamoside C | NO production inhibition | LPS-stimulated BV2 and RAW 264.7 cells | IC50: 37.0 - 60.7 µM | [10] |

| Gnetumoside A | NO production inhibition | LPS-stimulated murine macrophages | IC50: 14.10 ± 0.75 μM | [13][14] |

Potential Signaling Pathways

The biological activities of spirostanol sapogenins are mediated through various signaling pathways. While specific pathways for this compound have not been elucidated, the following are commonly affected by related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Several steroidal saponins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[9][12]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some steroidal saponins have been found to exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to apoptosis.[4][15][16][17][18][19]

Experimental Protocols

The following sections outline general methodologies for the isolation, characterization, and biological evaluation of spirostanol sapogenins like this compound.

Isolation and Purification

A general workflow for the isolation of this compound from Agave lecheguilla would involve the following steps.

An optimized procedure for saponin extraction from Agave species involves moistening the dried plant material with water, followed by maceration in an n-butanol:water (1:1) solvent system.[20]

Structural Characterization

The structure of isolated sapogenins is typically elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.[21][22][23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure, including the stereochemistry of the molecule.[21][22][23][24][25]

In Vitro Cytotoxicity Assays

The cytotoxic activity of a compound against cancer cell lines can be evaluated using various assays.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.

In Vitro Anti-inflammatory Assays

The potential anti-inflammatory effects can be investigated using cell-based assays.

-

Nitric Oxide (NO) Production Assay: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce NO production. The inhibitory effect of the test compound on NO levels in the cell culture supernatant is then measured using the Griess reagent.[8][10][13][14]

-

Cytokine Production Assays: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages can be quantified using ELISA (Enzyme-Linked Immunosorbent Assay).

Conclusion and Future Directions

This compound, a spirostanol sapogenin from Agave lecheguilla, holds potential as a bioactive compound, likely possessing cytotoxic and anti-inflammatory properties similar to other members of its structural class. However, a significant gap in the scientific literature exists regarding its specific biological activities and mechanisms of action. Future research should focus on the targeted isolation of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial in determining its therapeutic potential. Comparative studies with other well-characterized sapogenins will provide valuable insights into the structure-activity relationships within this important class of natural products.

References

- 1. This compound, a new steroidal sapogenin diol from Agave lecheguilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponins of Agave: Chemistry and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New steroidal saponins from Physochlainae Radix: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr. | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Panax Notoginseng Saponins suppresses TRPM7 via the PI3K/AKT pathway to inhibit hypertrophic scar formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Panax notoginseng saponins suppress the PI3K/AKT pathway to enhance autophagy and apoptosis in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Agave Steroidal Saponins as Potential Bioherbicides | MDPI [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 2024.sci-hub.st [2024.sci-hub.st]

A Technical Guide to the Preliminary Cytotoxicity Screening of Ruizgenin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruizgenin, a steroidal sapogenin diol isolated from Agave lecheguilla, represents a novel compound with potential pharmacological activities.[1] While direct cytotoxic data for this compound is not yet available in published literature, its structural classification as a steroidal sapogenin suggests potential for anticancer activity. Steroidal saponins (B1172615) and sapogenins from various Agave species have demonstrated cytotoxic effects against a range of cancer cell lines.[2][3][4][5] This technical guide outlines a comprehensive strategy for the preliminary cytotoxicity screening of this compound, providing detailed experimental protocols and a framework for data interpretation. The methodologies described herein are standard in the field and are intended to provide a robust initial assessment of this compound's cytotoxic potential.

Data Presentation: Expected Outcomes from Cytotoxicity Screening

Quantitative data from cytotoxicity assays are typically presented as IC50 values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability. Based on studies of other steroidal saponins from the Agave genus, a range of cytotoxic potencies can be anticipated. The following tables summarize representative data from related compounds, which can serve as a benchmark for evaluating the activity of this compound.

Table 1: Cytotoxicity of Steroidal Saponins from Agave sisalana

| Compound | Cell Line | IC50 (µM) |

| Compound 10 (a steroidal saponin) | MCF-7 (Breast Cancer) | 1.2[4] |

| Compound 10 (a steroidal saponin) | NCI-H460 (Lung Cancer) | 3.8[4] |

| Compound 10 (a steroidal saponin) | SF-268 (CNS Cancer) | 1.5[4] |

Table 2: Cytotoxicity of Agave americana Extracts

| Extract | Cell Line | IC50 (µg/mL) |

| Methanolic Extract | HCT 116 (Colon Cancer) | 73.7[6] |

| Methanolic Extract | MCF-7 (Breast Cancer) | 826.1[7] |

Experimental Protocols

A robust preliminary cytotoxicity screening of this compound should involve multiple assays to assess different aspects of cell death and viability.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-